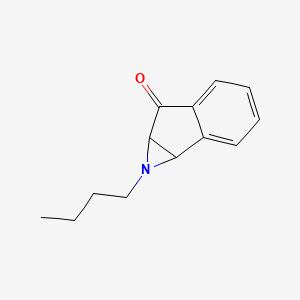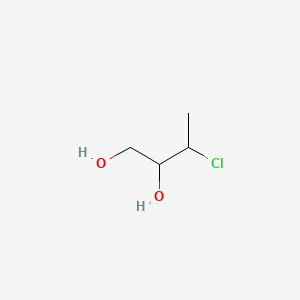
3-Chlorobutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C₄H₉ClO₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and polar solvents . This compound is commonly used as a building block in organic synthesis and is known for its chiral properties, meaning it can exist in two different forms with distinct biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:
CH3CH(OH)CH(OH)CH3+SOCl2→CH3CH(Cl)CH(OH)CH3+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form butane-1,2-diol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.
Major Products Formed:
Oxidation: Butane-1,2-dione, butane-1,2-dial.
Reduction: Butane-1,2-diol.
Substitution: Butane-1,2-diol, various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chlorobutane-1,2-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropane-1,2-diol: Similar in structure but with one less carbon atom.
2-Chlorobutane-1,2-diol: Similar but with the chlorine atom on a different carbon.
Butane-1,2-diol: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .
Eigenschaften
CAS-Nummer |
53496-34-7 |
|---|---|
Molekularformel |
C4H9ClO2 |
Molekulargewicht |
124.56 g/mol |
IUPAC-Name |
3-chlorobutane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3 |
InChI-Schlüssel |
CWHYTESDVACLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
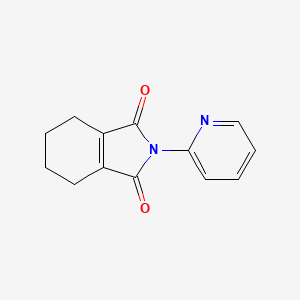
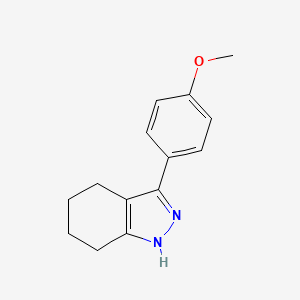




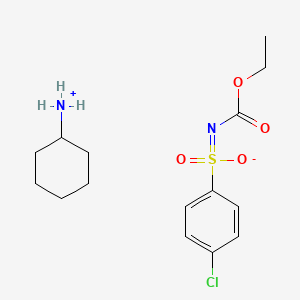
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)



